molecular formula C9H6N2O3 B11904481 5-Hydroxyquinoxaline-6-carboxylic acid CAS No. 184712-12-7

5-Hydroxyquinoxaline-6-carboxylic acid

Cat. No.: B11904481
CAS No.: 184712-12-7
M. Wt: 190.16 g/mol
InChI Key: CVIZZIRBZYUMJV-UHFFFAOYSA-N
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Description

5-Hydroxyquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a hydroxyl (-OH) group at position 5 and a carboxylic acid (-COOH) group at position 4. Quinoxalines are nitrogen-containing bicyclic aromatic systems, and their derivatives are widely studied for applications in medicinal chemistry, material science, and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184712-12-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-hydroxyquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5(9(13)14)1-2-6-7(8)11-4-3-10-6/h1-4,12H,(H,13,14)

InChI Key

CVIZZIRBZYUMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via a radical-mediated pathway, where the transition metal catalyst activates molecular oxygen to generate reactive oxygen species. These species abstract a hydrogen atom from the halomethyl group, leading to the formation of a carboxylic acid through successive oxidation steps. Key parameters include:

  • Temperature : Optimal reaction rates are achieved between 80°C and 120°C, with lower temperatures (<50°C) resulting in incomplete conversion and higher temperatures (>150°C) promoting side reactions.

  • Alkali Concentration : A sodium hydroxide concentration of 0.9–1.5 M ensures sufficient deprotonation of intermediates while minimizing hydrolysis of the quinoxaline ring.

  • Substrate Concentration : A quinoxaline concentration of 0.1–0.3 M balances reaction efficiency with manageable viscosity.

A representative reaction setup is as follows:

ParameterOptimal Range
Temperature80–120°C
Reaction Time8–48 hours
Quinoxaline Concentration0.1–0.3 M
NaOH Concentration0.9–1.5 M

Under these conditions, yields exceeding 70% are routinely achieved, with residual halide ions removed via ion-exchange chromatography.

Condensation of Diaminobenzoic Acid with Glyoxal Derivatives

An alternative route involves the condensation of 3,4-diaminobenzoic acid with glyoxal bisulfite, as described in early synthetic pathways for AMPHAKINE CX516®. While this method is conceptually straightforward, it suffers from practical limitations:

Synthetic Steps and Challenges

  • Condensation : 3,4-Diaminobenzoic acid reacts with sodium glyoxal bisulfite in aqueous ethanol at pH 4–5, forming the quinoxaline ring.

  • Oxidation : The intermediate hydroxy group is oxidized to a carboxylic acid using potassium permanganate or similar agents.

However, the high cost and limited availability of 3,4-diaminobenzoic acid render this method economically unfeasible for large-scale production. Additionally, the oxidation step often requires stringent temperature control (-10°C to 0°C) to prevent over-oxidation, further complicating the process.

Comparative Analysis of Synthesis Routes

The catalytic oxidation method offers distinct advantages over the condensation approach:

CriterionCatalytic OxidationCondensation Route
Starting Material CostLow (halomethyl precursors)High (3,4-diaminobenzoic acid)
Reaction Time8–48 hours72+ hours
Yield70–85%50–65%
ScalabilityIndustrial-scale feasibleLimited to lab-scale

Notably, the catalytic route eliminates the need for cryogenic conditions and multi-step purification, reducing both energy consumption and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-methanol, and various substituted quinoxaline derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Pharmaceutical Development

5-Hydroxyquinoxaline-6-carboxylic acid has shown substantial promise in pharmaceutical development, primarily due to its inhibitory effects on matrix metalloproteinases (MMPs). MMPs are crucial enzymes involved in extracellular matrix remodeling, which plays a vital role in processes such as cancer metastasis and tissue repair. Research indicates that this compound effectively inhibits MMP-2 and MMP-9, making it a candidate for therapeutic interventions in cancer treatment and inflammatory diseases.

Case Studies

  • Cancer Metastasis : In vitro studies have demonstrated that this compound can significantly reduce the migratory capabilities of cancer cells by inhibiting MMP activity. This suggests its potential use as an adjunct therapy in oncology.
  • Neuroprotection : Preliminary studies indicate that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Further research is needed to elucidate these effects fully.

Biological Research

The compound serves as a valuable tool in biological research, particularly in the study of enzyme inhibitors and signaling pathways. Its ability to interact with various biological targets makes it useful for probing biochemical processes.

Applications in Biological Studies

  • Enzyme Inhibition : this compound is employed to study the mechanisms of enzyme inhibition, providing insights into drug design and development.
  • Biochemical Pathways : Researchers utilize this compound to investigate pathways involving quinoxaline derivatives, contributing to a better understanding of cellular processes and disease mechanisms .

Industrial Applications

Beyond its pharmaceutical and biological applications, this compound finds utility in various industrial sectors.

Industrial Uses

  • Materials Science : The compound acts as a building block for synthesizing more complex quinoxaline derivatives used in developing new materials and catalysts.
  • Dyes and Pigments : It is also involved in producing dyes and pigments, highlighting its versatility in chemical manufacturing.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
5-HydroxyquinolineHydroxyl group at position 5Lacks carboxylic acid functionality
QuinoxalineBasic structure without hydroxyl or carboxylLess polar; different reactivity
8-HydroxyquinolineHydroxyl at position 8Different position of hydroxyl affects activity
6-Hydroxyquinoline-5-carboxylic acidHydroxyl at position 6Similar carboxylic functionality but different activity profile

The presence of both hydroxyl and carboxylic acid groups enhances the polarity and reactivity of this compound compared to its analogs, contributing to its unique biological activities.

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

Quinoxaline-6-carboxylic Acid Hydrazide (CAS 175204-23-6)
  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 188.19 g/mol
  • Functional Groups : Carboxylic acid hydrazide (-CONHNH₂) at position 6.
  • Key Differences: Replaces the hydroxyl group with a hydrazide moiety, altering reactivity. Hydrazides are nucleophilic and participate in condensation reactions (e.g., formation of Schiff bases), whereas the hydroxyl group in 5-hydroxyquinoxaline-6-carboxylic acid may engage in hydrogen bonding or oxidation reactions . Lower molecular weight (188.19 vs. ~190.16 for this compound) due to the absence of a hydroxyl group .
Quinoxaline-2-carboxaldehyde (CAS 1593-08-4)
  • Molecular Formula : C₉H₆N₂O
  • Molecular Weight : 158.16 g/mol
  • Functional Groups : Aldehyde (-CHO) at position 2.
  • Key Differences :
    • The aldehyde group is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), unlike the carboxylic acid group in the target compound.
    • Lacks hydroxyl and carboxylic acid substituents, reducing polarity and solubility in aqueous media .

Quinoline-Based Analogues

5-Amino-6-quinolinecarboxylic Acid (CAS 181283-83-0)
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Functional Groups: Amino (-NH₂) at position 5 and carboxylic acid at position 6.
  • Key Differences: The quinoline core (one nitrogen atom) vs. quinoxaline (two nitrogen atoms) affects electronic properties and biological activity.
8-Hydroxyquinoline-5-carboxylic Acid (CAS 90800-42-3)
  • Molecular Formula: C₁₀H₇NO₃
  • Molecular Weight : 189.17 g/mol
  • Functional Groups : Hydroxyl at position 8 and carboxylic acid at position 3.
  • Key Differences: Positional isomerism: Hydroxyl and carboxylic acid groups are on adjacent positions in quinoline vs. separated positions in quinoxaline. 8-Hydroxyquinoline derivatives are known for metal-chelating properties, which may differ in efficacy compared to quinoxaline analogues .

Q & A

Q. What are the optimal synthetic routes for 5-hydroxyquinoxaline-6-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzene precursors with nitrating agents or condensation reactions. For example, derivatives like 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid are synthesized via oxidation and substitution reactions . To improve yields, optimize catalyst selection (e.g., transition metals), solvent polarity (DMF or THF), and temperature control (60–80°C). Purification via recrystallization or column chromatography is critical. Reference analogous quinoxaline derivatives (e.g., 2-hydroxyquinoxaline) for reaction condition adjustments .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ 170–175 ppm) .
  • Infrared (IR) Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm1^{-1}) and carboxylic acid (C=O, ~1680 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers away from oxidizers and light to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron density distribution, HOMO-LUMO gaps, and acid dissociation constants (pKa). Tools like Gaussian or ORCA can simulate protonation states and tautomeric equilibria. Validate predictions with experimental pH-dependent UV-Vis spectroscopy .

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinoxaline derivatives?

  • Methodological Answer :
  • Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Dose-Response Analysis : Use IC50_{50} values to compare potency across studies.
  • Analytical Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting bioactivity .

Q. How does the substitution pattern on the quinoxaline ring influence antimicrobial activity?

  • Methodological Answer : Design SAR (Structure-Activity Relationship) studies by synthesizing analogs with varied substituents (e.g., halogens, methoxy groups). Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution assays. Enhanced activity is often observed with electron-withdrawing groups at the 6-position .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
  • Bioactivity Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark results .
  • Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories .

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